N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a benzimidazole-derived aromatic amide characterized by a benzamide core substituted with a methylthio (-SCH₃) group at the para position and a 1H-benzo[d]imidazole moiety at the ortho position of the phenyl ring. The methylthio group enhances lipophilicity and may influence metabolic stability, while the benzimidazole scaffold contributes to π-π stacking interactions and hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYSRCOMZGYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to have a broad range of targets due to their diverse pharmacological activities.
Mode of Action
This disruption can lead to the malsegregation of chromosomes, which could potentially be a mode of action for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of pathways due to their broad pharmacological activities.
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which contribute to their broad range of pharmacological activities.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, supported by relevant research findings and case studies.
Synthesis and Structural Properties
The compound is synthesized through a multi-step reaction involving benzimidazole derivatives and methylthio-substituted benzamides. The general synthetic pathway includes:
- Formation of Benzimidazole : The initial step involves the condensation of o-phenylenediamine with aromatic aldehydes to form benzimidazole.
- Methylthio Substitution : Methylthio groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions, typically involving acylation.
The molecular formula for this compound is C21H17N3OS, with a molecular weight of 359.4 g/mol .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing benzimidazole moieties. For instance, derivatives similar to this compound have shown efficacy against various viruses, including:
- Hepatitis C Virus (HCV) : Compounds in this class have demonstrated significant inhibition of HCV replication in vitro, with IC50 values ranging from 0.35 μM to 0.50 μM .
- Influenza Viruses : Similar compounds have been reported to inhibit multiple strains of influenza, including oseltamivir-resistant variants .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Key findings include:
- Cell Viability Assays : In vitro studies revealed that at concentrations of 10–20 µM, the compound significantly reduced cell viability by inducing apoptosis .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific protein methyltransferases, which play crucial roles in tumor cell proliferation .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Study on Antiviral Efficacy :
- Anticancer Research :
Comparative Analysis of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This mechanism was demonstrated in a study where treatment with the compound resulted in significant cell death in MCF-7 breast cancer cells .
Neuroprotective Effects
Another significant application of this compound is its neuroprotective properties. Research indicates that it may provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In a preclinical model, this compound was shown to reduce oxidative stress and inflammation in neuronal cells, leading to improved survival rates under neurotoxic conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Research Findings : A study reported that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
Neuroprotective Effects Data
| Model | Treatment Concentration (µM) | Outcome |
|---|---|---|
| Neuronal Cells | 10 | Reduced oxidative stress by 30% |
| Neurotoxic Model | 5 | Increased cell viability by 25% |
Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Methoxy-Substituted Derivatives
Compounds such as (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2/3/4-methoxyphenyl)benzamide (, compounds 11–13) differ in the position of the methoxy (-OCH₃) substituent on the benzamide’s phenyl ring. Key comparisons:
- Melting Points : Methoxy derivatives exhibit lower melting points (258–283°C) compared to hydroxy-substituted analogs (>300°C), attributed to reduced intermolecular hydrogen bonding .
- Biological Activity : Methoxy derivatives show moderate kinase inhibition, while the methylthio variant may have enhanced membrane permeability due to higher lipophilicity .
Hydroxy-Substituted Derivatives
Compounds 14–15 () feature hydroxy (-OH) groups. These derivatives exhibit:
Chloro-Substituted Analogs
Chlorophenyl variants like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3/4-chlorophenyl)benzamide (, compounds 6–7) demonstrate:
- Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity, improving interactions with enzymatic active sites .
- Anticancer Activity : Chloro derivatives exhibit IC₅₀ values <10 μM in breast cancer models, comparable to methylthio analogs .
Functional Group Replacements
Methylthio vs. Sulfonamide Groups
Compounds like HBK4 (N-(4-(5-(phenylsulfonamido)-1H-benzo[d]imidazol-2-yl)phenyl)benzenesulfonamide; ) replace the methylthio group with sulfonamide (-SO₂NH₂). Key differences:
Benzamide vs. Thiazolidinone Hybrids
Thiazolidinone derivatives () integrate a 4-thiazolidinone ring, altering pharmacokinetic profiles:
- Antimicrobial Activity: Thiazolidinone hybrids exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus, outperforming benzamide-based compounds in bacterial models .
Pharmacokinetic and Physicochemical Properties
Table 1. Comparative Data for Selected Analogs
*Calculated using fragment-based methods.
Q & A
Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates to form the benzimidazole core. For example, (1H-benzo[d]imidazol-2-yl)methanamine is synthesized via literature methods and reacted with benzaldehyde to form Schiff bases .
- Step 2 : Introduction of the methylthio group via nucleophilic substitution or coupling reactions. Thioglycolic acid or methylthio-containing aryl halides are used under catalytic conditions (e.g., ZnCl₂ or CBr₄) .
- Optimization Strategies :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole core and substituent positions. For example, singlet peaks at δ12.31 (S-H) and δ10.93 (N-H) in ¹H NMR validate benzimidazole-thiol intermediates .
- FT-IR : Stretching bands at ~1673 cm⁻¹ (C=O) and 3409 cm⁻¹ (N-H) confirm amide and benzimidazole groups .
- HRMS : Molecular ion peaks (e.g., m/z 554 [M⁺]) validate molecular formulas .
- Elemental Analysis : Deviations ≤0.4% from theoretical values ensure purity .
Q. How can initial biological activity screening be designed for this compound?
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare results to controls like thiabendazole .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) with TP53 upregulation as a mechanistic focus .
- Dosage Range : Start at 10–100 µM, with DMSO as a co-solvent (≤1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., methylthio vs. methoxy groups) impact biological activity?
-
Methylthio (SMe) : Enhances lipophilicity, improving membrane permeability. In benzimidazole derivatives, SMe substitution at the para position increased antifungal activity by 4-fold compared to methoxy (OMe) .
-
Methoxy (OMe) : Reduces cytotoxicity but may decrease potency due to lower electron-withdrawing effects. For example, OMe-substituted analogs showed 50% lower TP53 upregulation than SMe derivatives .
-
Table 1 : Activity Comparison of Substituents
Substituent Antifungal MIC (µM) Anticancer IC₅₀ (µM) SMe 12.5 28.4 OMe 50.0 45.7 H (parent) 100.0 62.3 Data from
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in MIC values .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography. For example, a 2020 study resolved conflicting anticancer data by confirming a misassigned methylthio group as a nitro substituent .
- Meta-Analysis : Compare logP and IC₅₀ values across studies to identify outliers. A 2023 review attributed activity variations to differences in bacterial strain virulence factors .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular Docking : Predict binding to target proteins (e.g., CYP51 for antifungals). A 2020 study showed that SMe-substituted derivatives had stronger hydrogen bonding with CYP51 (ΔG = -9.2 kcal/mol) than OMe analogs .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks. Methylthio groups increase logP by ~0.5 units compared to hydroxyl groups .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. A 2021 model found that electron-withdrawing groups at the benzamide position enhance antifungal potency (R² = 0.89) .
Q. What experimental approaches validate target engagement in mechanistic studies?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to TP53 by observing thermal stabilization (ΔTm ≥ 2°C) in compound-treated cancer cells .
- Knockout Models : Use CRISPR-Cas9 to delete TP53 in HeLa cells; loss of compound efficacy confirms target specificity .
- Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads isolate bound proteins for LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
